molecular formula C17H17N5O4S2 B2697519 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1351631-13-4

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2697519
CAS No.: 1351631-13-4
M. Wt: 419.47
InChI Key: RHTJZFCTYXBCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates the synthesis and evaluation of compounds containing isoxazole, thiadiazole, and furan moieties for their antimicrobial and antifungal activities. For example, a series of compounds synthesized with these moieties were screened for anti-bacterial, anti-fungal, and anti-tubercular activity, showing potential as agents against various microorganisms (Akhaja & Raval, 2012). Another study focused on the synthesis of heterocyclic amides and their investigation for antimicrobial activity, which revealed promising results against both Gram-negative and Gram-positive bacteria, as well as fungi (Cakmak et al., 2022).

Antitubercular and Antiprotozoal Applications

Compounds incorporating isoxazole and thiadiazole groups have been evaluated for their antiprotozoal activities, including effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which causes sleeping sickness and malaria, respectively. One study found that specific isoxazole derivatives exhibited significant antitrypanosomal and antimalarial activities, highlighting their potential as antiprotozoal agents (Patrick et al., 2007). Additionally, derivatives of 1,3,4-thiadiazole showed considerable activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting their utility in tackling challenging infectious diseases (Patel et al., 2019).

Chemical Synthesis and Characterization

The chemical synthesis of these compounds, including methods and characterizations, forms a significant part of the research. Studies detail the synthesis routes, providing insights into the chemical reactions involved in creating compounds with potential biological activities. For instance, research on the synthesis and spectral characteristics of compounds related to the initial query compound outlines the methodologies for obtaining these molecules and their structural confirmation via spectral studies (Zadorozhnii et al., 2019).

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c23-14(18-10-4-1-2-5-10)9-27-17-21-20-16(28-17)19-15(24)11-8-13(26-22-11)12-6-3-7-25-12/h3,6-8,10H,1-2,4-5,9H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTJZFCTYXBCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.